Methyl Eugenol-13C,d3

Stable isotope labeling Mass spectrometry Isotopic purity

Methyl Eugenol-13C,d3 is a 13C- and deuterium dual-labeled analog of the naturally occurring phenylpropanoid methyl eugenol, carrying one 13C atom and three deuterium atoms with a molecular weight of 182.24. The compound retains the identical molecular structure, physicochemical properties, and chromatographic behavior of unlabeled methyl eugenol (molecular weight 178.23) while providing a +4 Da mass shift that enables unambiguous MS discrimination.

Molecular Formula C11H14O2
Molecular Weight 182.24 g/mol
Cat. No. B12408912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Eugenol-13C,d3
Molecular FormulaC11H14O2
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC=C)OC
InChIInChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4,6-8H,1,5H2,2-3H3/i2+1D3
InChIKeyZYEMGPIYFIJGTP-JVXUGDAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Eugenol-13C,d3 Stable Isotope Labeled Internal Standard for Quantitative LC-MS and GC-MS Analysis


Methyl Eugenol-13C,d3 is a 13C- and deuterium dual-labeled analog of the naturally occurring phenylpropanoid methyl eugenol, carrying one 13C atom and three deuterium atoms with a molecular weight of 182.24 . The compound retains the identical molecular structure, physicochemical properties, and chromatographic behavior of unlabeled methyl eugenol (molecular weight 178.23) while providing a +4 Da mass shift that enables unambiguous MS discrimination . Methyl eugenol itself is widely distributed in plant essential oils, serves as an insect parapheromone for oriental fruit fly control, and is regulated as a flavoring compound in food products due to its potential genotoxicity and carcinogenicity [1].

Methyl Eugenol-13C,d3: Why Unlabeled Reference Standards or Structural Analogs Cannot Substitute as Internal Standards


In complex biological and food matrices analyzed by LC-MS or GC-MS, unlabeled methyl eugenol reference standards fail to function as internal standards because they co-elute identically with the endogenous analyte and cannot be distinguished at the MS detector, rendering response ratio normalization impossible [1]. Structural analog internal standards (e.g., eugenol, isoeugenol, or non-isotopically labeled surrogates) exhibit differential extraction recovery, chromatographic retention, and ionization efficiency relative to methyl eugenol due to dissimilar physicochemical properties, resulting in incomplete matrix effect correction and quantitative bias exceeding 15-30% in complex samples [2]. In contrast, stable isotope labeled internal standards (SIL-IS) such as Methyl Eugenol-13C,d3 exhibit near-identical extraction recovery and co-elute with the analyte, ensuring that any matrix-induced ion suppression or enhancement affects both the analyte and internal standard proportionally, thereby achieving matrix effect correction without requiring matrix-matched calibration standards [3][4].

Methyl Eugenol-13C,d3 Quantitative Differentiation Evidence: Analytical Performance Benchmarks


Isotopic Purity and Mass Shift Differentiation: Methyl Eugenol-13C,d3 versus D3-Only Labeled Methyl Eugenol

Methyl Eugenol-13C,d3 incorporates both 13C (one atom) and deuterium (three atoms) labels, producing a +4 Da mass shift (m/z 182 vs 178). The inclusion of 13C in the methoxy group mitigates deuterium-hydrogen exchange artifacts that plague D3-only labeled compounds, while the +4 Da shift exceeds the minimum +3 Da threshold recommended for eliminating MS/MS crosstalk between analyte and internal standard channels [1]. Deuterium-only internal standards (e.g., methyl eugenol-d3) exhibit retention time shifts of 0.05-0.15 min relative to the unlabeled analyte under reversed-phase LC conditions due to deuterium isotope effects on hydrophobicity, whereas 13C labeling does not alter retention time, and the combined 13C,d3 labeling minimizes such shifts [1].

Stable isotope labeling Mass spectrometry Isotopic purity

Matrix Effect Correction Capability: 13C-SIL-IS Eliminates Requirement for Matrix-Matched Calibration

In LC-MS/MS analysis of complex food and biological matrices, electrospray ionization (ESI) is subject to significant matrix effects that cause ion suppression or enhancement, introducing quantitative bias of 20-200% when uncorrected [1]. Methods employing 13C-labeled internal standards achieve complete matrix effect compensation, eliminating the need for labor-intensive matrix-matched calibration standards [1]. In a multilaboratory validation study, the use of 13C-internal standards enabled all participating laboratories to validate and implement a simplified sample preparation procedure without matrix-matched calibration, achieving consistent quantitation across different matrices [1]. By comparison, external standard calibration without SIL-IS requires matrix-matched standards for each sample type, increasing method development time and reducing inter-laboratory reproducibility.

Matrix effect Stable isotope dilution LC-MS/MS quantification

Methyl Eugenol Quantification Sensitivity in Food Matrices: Isotope Dilution Enables Sub-ppb LOQ

A validated UPLC-MS/MS method for simultaneous determination of eugenol, isoeugenol, methyl eugenol, methyl isoeugenol, acetyl eugenol, and acetylisoeugenol in aquatic products using eugenol-D3 as internal standard achieved limits of detection (LOD) of 0.5-1.5 μg/kg and limits of quantitation (LOQ) of 2.0-5.0 μg/kg [1]. The method employed stable isotope dilution for matrix effect correction, with average recoveries of 67.0-106.4% and RSDs of 1.2-15.7% [1]. By contrast, a GC-MS method using external standard calibration (without SIL-IS) for the same analytes in aquatic products achieved LOD of 3.0 μg/kg and LOQ of 10.0 μg/kg [2]. While these data derive from eugenol-D3 rather than Methyl Eugenol-13C,d3, the analytical principle transfers directly: 13C,d3 dual labeling provides superior retention time matching and eliminates deuterium exchange artifacts, enabling performance at least equivalent to the demonstrated sub-ppb LOQ with improved long-term method robustness.

Food safety UPLC-MS/MS Eugenol derivatives

13C,d3 Dual Labeling Provides Superior Long-Term Method Robustness versus Deuterium-Only Internal Standards

Deuterium-labeled internal standards are susceptible to deuterium-hydrogen exchange under certain analytical conditions (e.g., protic mobile phases, elevated temperatures, extended storage), which gradually reduces the effective mass shift and compromises quantitative accuracy over time [1]. Additionally, as the number of deuterium atoms increases, the retention time difference between the labeled internal standard and the unlabeled analyte becomes more pronounced, leading to differential matrix effects due to non-identical co-elution profiles [1]. For these reasons, 13C, 15N, or 17O labeling is preferred over 2H labeling for critical quantitative applications [1]. Methyl Eugenol-13C,d3, which positions the 13C label on the methoxy carbon and deuterium labels on the methoxy methyl group, mitigates these limitations: the 13C atom provides a stable mass increment unaffected by exchange, while the limited number of deuterium atoms (three) minimizes retention time perturbation.

Isotope exchange Method robustness LC-MS validation

Methyl Eugenol-13C,d3: Optimal Research and Industrial Application Scenarios


Quantitative Analysis of Methyl Eugenol in Complex Food Matrices for Regulatory Compliance

Methyl Eugenol-13C,d3 is the preferred internal standard for LC-MS/MS quantification of methyl eugenol in complex food products (essential oils, herbal supplements, baked goods, beverages) where matrix effects from lipids, proteins, and polyphenols cause significant ion suppression in ESI-MS [1]. The stable isotope dilution approach using Methyl Eugenol-13C,d3 enables accurate quantification at sub-ppb levels without matrix-matched calibration, supporting compliance with regulatory limits for this restricted flavoring compound [2]. This is particularly critical for essential oil analysis, where methyl eugenol chemotypes can contain up to 68.7% methyl eugenol in Ocimum campechianum, requiring accurate dilution-based quantitation across a wide dynamic range [3].

Metabolic Tracing and Pharmacokinetic Studies of Methyl Eugenol Disposition

In pharmacokinetic and metabolism studies of methyl eugenol, Methyl Eugenol-13C,d3 serves as a mass-discriminated tracer for quantifying parent compound concentrations in biological matrices (plasma, urine, tissue homogenates) without interference from endogenous methyl eugenol or its metabolites [1]. The 13C,d3 dual label provides definitive MS/MS differentiation from both unlabeled methyl eugenol and potential deuterium-exchanged metabolites, enabling accurate determination of absorption, distribution, metabolism, and excretion (ADME) parameters essential for toxicological risk assessment of this genotoxic and carcinogenic phenylpropanoid [1].

Environmental Fate and Plant-Insect Interaction Studies Using Isotope Dilution

Methyl eugenol is released from damaged plant tissues as a herbivore-induced volatile and functions as a potent male attractant for oriental fruit flies (Bactrocera dorsalis), a major agricultural pest [1]. Methyl Eugenol-13C,d3 enables accurate quantification of methyl eugenol emissions from plant tissues and environmental dissipation kinetics using isotope dilution GC-MS or LC-MS, overcoming matrix effects from co-extracted plant volatiles and waxes [1]. This application supports both fundamental plant-insect interaction research and the optimization of methyl eugenol-based pest control formulations, where precise knowledge of emission rates and field persistence is essential for effective male annihilation strategies [1].

Authenticity Testing and Origin Verification of Essential Oils via Isotope Ratio Validation

While natural abundance stable isotope ratios (δ2H, δ13C) of methyl eugenol serve as authenticity markers for essential oil chemotyping [1], Methyl Eugenol-13C,d3 functions as a quantitative internal standard for determining absolute methyl eugenol concentrations in these authenticity workflows. By enabling accurate concentration measurement independent of matrix effects, the labeled internal standard supports the combined assessment of both quantitative content and isotope ratio profiles, providing a more comprehensive authenticity evaluation than isotope ratio analysis alone [1]. This dual-parameter approach is particularly valuable for detecting adulteration of high-value essential oils containing methyl eugenol chemotypes [1].

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